molecular formula C14H18ClN2O2+ B12803795 (4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium CAS No. 7614-29-1

(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium

Cat. No.: B12803795
CAS No.: 7614-29-1
M. Wt: 281.76 g/mol
InChI Key: DDKOMKXCUXCQBS-UHFFFAOYSA-O
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Description

(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium is a chemical compound known for its unique pharmacological properties. It has been studied extensively for its effects on the autonomic nervous system, particularly in relation to ganglionic stimulation and blockade .

Preparation Methods

The synthesis of (4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium typically involves the reaction of m-chlorophenyl isocyanate with 2-butyn-1-ol to form the corresponding carbamate. This intermediate is then reacted with trimethylamine to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium has been widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium involves its interaction with the autonomic nervous system. It acts as a ganglionic stimulant and blocker, affecting both pre- and post-ganglionic neurons . The compound’s effects are mediated through its interaction with muscarinic receptors, particularly the M1 subtype . This interaction leads to changes in neurotransmitter release and neuronal excitability, resulting in its observed pharmacological effects.

Comparison with Similar Compounds

(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium is unique compared to other similar compounds due to its specific structure and pharmacological profile. Similar compounds include:

The uniqueness of this compound lies in its dual action as both a stimulant and blocker of ganglionic transmission, which is not commonly observed in other compounds.

Properties

CAS No.

7614-29-1

Molecular Formula

C14H18ClN2O2+

Molecular Weight

281.76 g/mol

IUPAC Name

4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium

InChI

InChI=1S/C14H17ClN2O2/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13/h6-8,11H,9-10H2,1-3H3/p+1

InChI Key

DDKOMKXCUXCQBS-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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